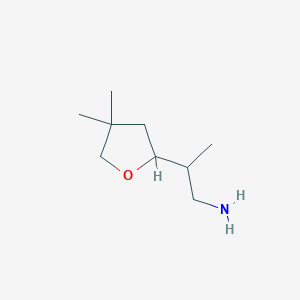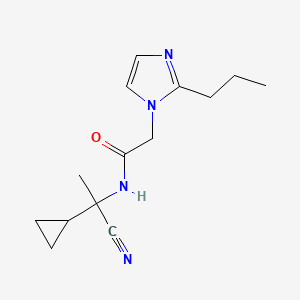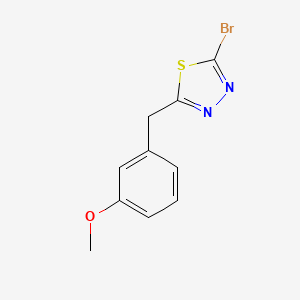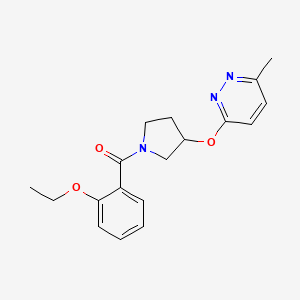
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, also known as DMOP, is a chemical compound that has been widely used in scientific research due to its unique properties. DMOP is a chiral amine that contains a cyclic ether group, making it an interesting molecule for studying the effects of chirality and cyclic structures on biological systems.
Wirkmechanismus
The mechanism of action of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is not well understood, but it is believed to interact with biological systems through its chiral and cyclic structures. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been shown to bind to certain receptors in the brain, and may have potential applications as a drug for the treatment of neurological disorders.
Biochemical and Physiological Effects:
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been shown to have a number of biochemical and physiological effects, including the ability to modulate the activity of certain enzymes and receptors. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has also been shown to have antioxidant and anti-inflammatory properties, and may have potential applications in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is its chiral and cyclic structures, which make it a valuable tool for studying the effects of chirality on biological systems. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is also relatively easy to synthesize and purify, making it a useful building block for the synthesis of chiral compounds. However, 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is not widely available and can be expensive, which may limit its use in certain research applications.
Zukünftige Richtungen
There are a number of future directions for research involving 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, including the development of new synthetic methods, the study of its interactions with biological systems, and the development of new drugs based on its unique properties. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine may also have potential applications in the fields of asymmetric catalysis and chiral separation, and further research in these areas may lead to new insights into the role of chirality in biological systems. Overall, 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a valuable tool for scientific research and has the potential to lead to new discoveries in a wide range of fields.
Synthesemethoden
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine can be synthesized through a multistep process involving the reaction of 2,2-dimethoxypropane with a primary amine. One of the most commonly used methods for synthesizing 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is the reductive amination of 2,2-dimethoxypropane with 4-aminobutanal using sodium borohydride as a reducing agent. This method yields 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine with high purity and good yields.
Wissenschaftliche Forschungsanwendungen
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been used in a wide range of scientific research applications, including drug discovery, asymmetric synthesis, and chiral separation. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine is a useful building block for the synthesis of chiral compounds, and its unique properties make it a valuable tool for studying the effects of chirality on biological systems. 2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has also been used as a chiral selector in chromatographic separations, and as a ligand in asymmetric catalysis.
Eigenschaften
IUPAC Name |
2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,4-Dimethyloxolan-2-yl)propan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamido)benzoate](/img/structure/B2940732.png)
![2-[(3-Fluoro-4-methoxyphenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2940734.png)
![3,4,7,9-Tetramethyl-1-(3-methylbutyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2940735.png)

![4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine](/img/structure/B2940738.png)



![7-(2-bromophenoxy)-9-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2940745.png)




